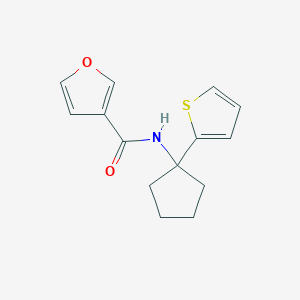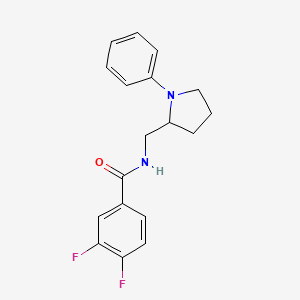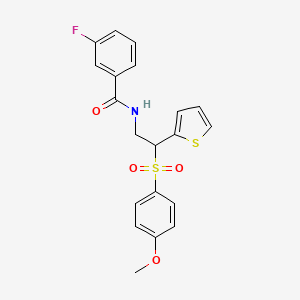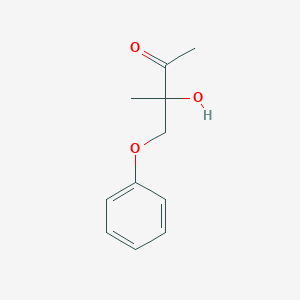![molecular formula C21H19FN2O4 B3018171 Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate CAS No. 886952-38-1](/img/structure/B3018171.png)
Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate, is a structurally complex molecule that may be related to various pyridazine derivatives synthesized for different applications, including biological activities and material sciences. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves cyclocondensation reactions, as seen in the efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation . This method significantly reduces reaction times and achieves high yields, suggesting that similar techniques could be applied to the synthesis of the compound . Additionally, the reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate with trialkylphosphine to produce fluorinated pyrido(2,3-c)pyridazine derivatives indicates that halogenated reagents and phosphine-mediated reactions may be relevant to the synthesis of this compound.
Molecular Structure Analysis
Crystal structure analysis is a crucial tool for understanding the molecular structure of pyridazine derivatives. For instance, the crystal structure of ethyl 6-amino-8-(4-methoxyphenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate reveals intramolecular hydrogen bonding and a 3D network formed by intermolecular hydrogen bonds . Such detailed structural information is essential for predicting the behavior and reactivity of related compounds, including the target molecule.
Chemical Reactions Analysis
The reactivity of pyridazine derivatives with various nucleophiles and reagents can lead to a wide range of products. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into different heterocyclic compounds upon treatment with nucleophilic reagents . This demonstrates the versatility of pyridazine derivatives in chemical transformations, which could be extrapolated to the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms, as seen in the fluorinated pyrido(2,3-c)pyridazine derivatives , can affect the compound's polarity, reactivity, and potential biological activity. The crystal and molecular structure studies of related compounds provide insights into their stability and potential for intermolecular interactions .
科学的研究の応用
Synthesis Methodologies
Research into related compounds highlights the development of efficient synthesis methods for complex molecules. For example, Mizuno et al. (2006) detailed efficient syntheses of certain metabolites, showcasing methodologies that could be applicable to the synthesis of Ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate. These methods involve using protective groups for phenolic hydroxyl in Friedel–Crafts reactions, indicating a pathway for synthesizing similarly structured compounds (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006).
Heterocyclic Compound Formation
The formation of heterocyclic compounds is a significant area of research, with implications for the synthesis of this compound. Research by Ashton and Doss (1993) on the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates provides insights into the manipulation of heterocyclic compounds, which could be relevant for modifying or synthesizing related compounds (W. Ashton, G. Doss, 1993).
Novel Compound Synthesis
The exploration of novel compounds with unique structures is another critical area. Devendar et al. (2013) described the synthesis and applications of compounds containing azulene moiety, highlighting the diverse potential applications of such molecules in various fields, including materials science and pharmaceuticals (Badugu Devendar, Chi-Phi Wu, Chi-Yuan Chen, Hung-Chang Chen, Chung-Hao Chang, Chien-Kuo Ku, Cheng-Yin Tsai, Chieh-Yuan Ku, 2013).
Antimicrobial and Antioxidant Studies
Compounds structurally related to this compound are also studied for their biological activities. Raghavendra et al. (2016) synthesized certain cyclopropanecarboxylates and tetrahydrobenzo[b]thiophene-carboxylates to screen their antimicrobial and antioxidant activities, suggesting potential pharmacological applications for similar compounds (K. Raghavendra, N. Renuka, Vivek H. Kameshwar, B. Srinivasan, K. Ajay Kumar, S. Shashikanth, 2016).
特性
IUPAC Name |
ethyl 4-[(4-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-6-8-16(22)9-7-15)12-19(25)24(23-20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTLFRCZYUCBOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)F)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B3018088.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3018091.png)
![3-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinylidene}hydrazino)-2(1H)-quinoxalinone](/img/structure/B3018095.png)
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3018096.png)

![1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018099.png)



![N-[1-(2,4-Difluorophenyl)-2,2-dimethylpropyl]prop-2-enamide](/img/structure/B3018105.png)


![N-[4-(acetylamino)phenyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B3018109.png)
